
Hexamethyl Tungsten's Surprising Structure: A
Departure from Octahedral Geometry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hexamethyl tungsten

Cat. No.: B1219911 Get Quote

Contrary to long-held expectations for six-coordinate metal complexes, hexamethyl tungsten
(W(CH₃)₆) adopts a distorted trigonal prismatic geometry rather than the typical octahedral

arrangement. This fascinating anomaly in the world of organometallic chemistry, confirmed by

advanced structural analysis techniques, is attributed to subtle electronic effects, specifically a

second-order Jahn-Teller distortion.

For decades after its first synthesis in 1973 by Wilkinson and Shortland, hexamethyl tungsten
was presumed to possess an octahedral structure, a prediction supported by initial infrared and

photoelectron spectroscopy data.[1][2] However, later and more definitive studies utilizing gas-

phase electron diffraction and single-crystal X-ray diffraction revealed its true, and far more

unusual, molecular geometry.[3][4] These investigations demonstrated that the six methyl

groups surrounding the central tungsten atom are arranged in a distorted trigonal prism, with

the WC₆ framework exhibiting C₃ᵥ symmetry.[3]

The initial synthesis was motivated by the desire to create a thermally more stable octahedral

methyl compound, as tetrahedral methyl transition metal compounds were known to be

unstable.[1][3] The synthesis was later improved by using trimethylaluminium in conjunction

with trimethylamine instead of methyllithium.[1][5]

A Tale of Two Geometries: Octahedral vs. Trigonal
Prismatic
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The preference for a distorted trigonal prismatic structure over an octahedral one is rooted in

the electronic configuration of the d⁰ tungsten center. While the valence shell electron pair

repulsion (VSEPR) theory, which often successfully predicts the geometry of main-group

compounds, fails to explain this deviation, the concept of a second-order Jahn-Teller distortion

provides a more nuanced understanding.[2][4] This effect suggests that a molecule can lower

its overall energy by distorting from a higher symmetry geometry (in this case, octahedral) to a

lower symmetry one (trigonal prismatic).

Computational studies, including ab initio and density functional theory (DFT) calculations,

have corroborated these experimental findings.[2][6] These theoretical models indicate that the

distorted trigonal prismatic structure represents a lower energy state for hexamethyl tungsten
compared to a perfect octahedral or a regular trigonal prismatic geometry.[2][6] In fact, the

regular trigonal prismatic (D₃h) structure is calculated to be a transition state between two

equivalent distorted C₃ minima.[2]

The structure of hexamethyl tungsten can be visualized as two sets of three methyl groups.

One triangular face is closer to the tungsten atom with shorter C-W bond lengths and wider C-

W-C bond angles (94-97°), while the other triangular face is further away with longer C-W

bonds and more acute C-W-C angles (75-78°).[1][3]

This deviation from the expected octahedral geometry is not unique to hexamethyl tungsten.

Other d⁰ ML₆ complexes, such as [ZrMe₆]²⁻, [NbMe₆]⁻, and [TaMe₆]⁻, have also been found to

exhibit trigonal prismatic or distorted trigonal prismatic structures, challenging the universality of

the octahedral model for six-coordinate metal centers.[1]

Experimental Determination of the Molecular
Structure
The journey to definitively determine the structure of hexamethyl tungsten highlights the

evolution of analytical techniques in chemistry.
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Experimental Technique
Initial
Finding/Interpretation

Definitive Finding

Infrared (IR) Spectroscopy
Consistent with an octahedral

(Oₕ) structure[1]
-

Photoelectron Spectroscopy

Appeared to confirm an

octahedral (Oₕ) assignment[1]

[3]

-

Gas-Phase Electron Diffraction

Confirmed a trigonal prismatic

structure (D₃ₕ or C₃ᵥ

symmetry)[1][3]

-

Single-Crystal X-ray Diffraction

Established a strongly

distorted trigonal prismatic

coordination geometry (C₃ᵥ

symmetry for the WC₆

framework)[3][4]

The true molecular

configuration[2]

Visualizing the Geometries
To better understand the structural differences, the following diagrams illustrate the idealized

octahedral and the actual distorted trigonal prismatic geometries of a generic ML₆ complex.
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Figure 1: Comparison of Molecular Geometries
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Figure 1: Comparison of Molecular Geometries

Experimental Protocols
Synthesis of Hexamethyl Tungsten
An improved synthesis method reported by Wilkinson and Galyer in 1976 involves the reaction

of tungsten hexachloride with trimethylaluminium in the presence of trimethylamine.[1][3] The

stoichiometry for this reaction is:

WCl₆ + 6 Al(CH₃)₃ → W(CH₃)₆ + 6 Al(CH₃)₂Cl

Alternatively, dimethylzinc can be used for the alkylation:[2][3]

WCl₆ + 3 Zn(CH₃)₂ → W(CH₃)₆ + 3 ZnCl₂

Single-Crystal X-ray Diffraction
To obtain suitable crystals for X-ray diffraction, hexamethyl tungsten is typically recrystallized

from a solvent like acetone at low temperatures (e.g., -90°C).[4] A single crystal is then

mounted on a goniometer and cooled to a very low temperature (e.g., -163°C) to minimize
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thermal vibrations.[2][4] X-rays are directed at the crystal, and the diffraction pattern is collected

and analyzed to determine the precise positions of the atoms in the crystal lattice, revealing the

molecule's three-dimensional structure.

The case of hexamethyl tungsten serves as a compelling example of how initial assumptions

in chemistry can be overturned by more sophisticated experimental techniques and theoretical

models, leading to a deeper understanding of molecular structure and bonding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1219911?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

